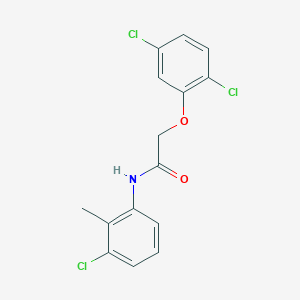

![molecular formula C18H18N6O2S B5571694 N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves complex chemical reactions. For example, derivatives have been synthesized and their structures established by spectral data including MS, IR, CHN, and 1H NMR, highlighting the diverse methodologies employed in the synthesis of structurally complex acetamides (Huicheng Wang et al., 2010). This indicates a broad approach to the synthesis of similar compounds, utilizing various chemical reactions to achieve the desired molecular structures.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide and their derivatives has been confirmed through techniques like 1H NMR, FTIR, MS, and elemental analysis. For instance, the determination of pKa values via UV spectroscopic studies reveals insights into the molecular structure, highlighting the importance of the imidazole ring and benzothiazole ring in the molecular architecture (M. Duran & M. Canbaz, 2013).

Chemical Reactions and Properties

Chemical reactions involving similar acetamide derivatives have demonstrated significant biological activities, including antimicrobial and antituberculosis activities. For example, novel compounds with the imidazo[2,1-b]thiazole scaffold have been synthesized, showing promising antimicrobial activities as evidenced by microbroth dilution techniques (N. Güzeldemirci & O. Küçükbasmacı, 2010). This underscores the compound's potential in developing new therapeutic agents.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of related compounds provide essential insights into their behavior in different environments. However, specific studies focusing on the physical properties of N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide were not found in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity, binding affinity, and interaction with biological molecules, play a crucial role in determining the compound's applicability in various scientific fields. Studies on similar compounds, such as the evaluation of their anticancer activities and binding affinities, highlight the importance of understanding these chemical properties for potential therapeutic applications (M. Duran & Ş. Demirayak, 2012).

Scientific Research Applications

Absorption, Metabolism, and Excretion

One study detailed the absorption, metabolism, and excretion of a β3-adrenoceptor agonist, highlighting the compound's rapid absorption, circulating forms, and recovery mainly as the unchanged form in urine and feces. This research illustrates the importance of understanding pharmacokinetics for developing therapeutic agents (Takusagawa et al., 2012).

Pharmacological Profiles and Clinical Efficacy

Another study compared the abuse potential and pharmacological effects of indiplon and triazolam, revealing insights into the behavioral, psychomotor, and cognitive impacts of compounds acting on the GABAA receptor. Such research aids in evaluating the therapeutic potential and safety profile of new compounds (Carter et al., 2007).

Antinociceptive and Antiinflammatory Properties

Research on BP 2-94, a prodrug of a histamine H3 receptor agonist, showed significant antiinflammatory and antinociceptive properties, pointing to the potential for developing new therapeutic agents targeting specific receptors for managing pain and inflammation (Rouleau et al., 1997).

Vascular Effects

A study on oxymetazoline, related to imidazoline derivatives, explored its vascular effects on human nasal mucosa, demonstrating the importance of researching the vascular responses of compounds for topical applications (Bende & Löth, 1986).

Thromboxane Synthetase Inhibition

Investigation into UK-37 248, a thromboxane synthetase inhibitor, showed potential antithrombotic strategies by altering the production of prostaglandins and thromboxane, underscoring the therapeutic potential of modulating specific biochemical pathways (Vermylen et al., 1981).

properties

IUPAC Name |

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2S/c1-12(15-10-22-8-9-27-17(22)20-15)19-16(25)11-23-13(2)21-24(18(23)26)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWPJNOZLGIEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1CC(=O)NC(C)C2=CN3C=CSC3=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)

![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)

![N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B5571639.png)

![(3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5571646.png)

![3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)

![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)